Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
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Overview
Description
Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The compound’s structure includes multiple functional groups, such as amino, hydroxy, and sulfonate groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions, often carried out in batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is usually isolated through filtration, washing, and drying steps to obtain the pure azo dye .
Chemical Reactions Analysis
Types of Reactions
Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in textile dyeing, printing inks, and as a colorant in plastics and cosmetics.
Mechanism of Action
The mechanism of action of Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s sulfonate groups enhance its solubility in aqueous environments, facilitating its use in various applications. The hydroxy and amino groups contribute to its binding affinity with different substrates, influencing its reactivity and effectiveness .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Aminophenyl)diazenyl]benzoic acid: Similar in structure but lacks the sulfonate groups, affecting its solubility and reactivity.
4-Amino-1,1′-azobenzene-3,4′-disulfonic acid sodium salt: Shares the sulfonate groups but differs in the position of the azo linkage and other substituents.
Uniqueness
Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its solubility in water, vibrant color, and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C22H20N7O7S2- |
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Molecular Weight |
558.6 g/mol |
IUPAC Name |
azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H18N6O7S2.H3N/c23-13-6-8-15(9-7-13)26-27-20-16(36(30,31)32)10-12-11-17(37(33,34)35)21(22(29)18(12)19(20)24)28-25-14-4-2-1-3-5-14;/h1-11,29H,23-24H2,(H,30,31,32)(H,33,34,35);1H3/p-1 |
InChI Key |
DZHUBJGGEYWJFO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[NH4+] |
Origin of Product |
United States |
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